molecular formula C22H24N4O2 B2445444 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone CAS No. 1286699-86-2

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

Cat. No.: B2445444
CAS No.: 1286699-86-2
M. Wt: 376.46
InChI Key: BILFIGBHFQDCEM-UHFFFAOYSA-N
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Description

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-9-10-20-19(13-16)26(11-12-28-20)21(27)15-25-14-18(22(23-25)24(2)3)17-7-5-4-6-8-17/h4-10,13-14H,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILFIGBHFQDCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C(=N3)N(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a dimethylamino group and a phenyl group, along with a benzo[b][1,4]oxazine moiety. The synthesis typically involves multi-step organic reactions including:

  • Formation of the pyrazole ring : This is achieved through cyclization reactions involving hydrazines and 1,3-diketones.
  • Substitution reactions : The introduction of the dimethylamino and phenyl groups occurs through nucleophilic substitution methods.
  • Final modifications : The benzo[b][1,4]oxazine structure is integrated to yield the final compound.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and oxazine structures exhibit significant anticancer activity. In vitro assays have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including:

  • Lung cancer (A549)
  • Breast cancer (MCF-7)
  • Colon cancer (HCT-116)

For instance, a related compound demonstrated an IC50 value of approximately 6.31 μM against MCF-7 cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted that structurally similar compounds possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Binding to certain receptors can modulate signal transduction pathways critical for cellular growth and differentiation.

The precise pathways are still under investigation; however, initial findings suggest it may interfere with key oncogenic signaling cascades.

Case Studies

Several studies have investigated the biological activity of compounds with similar structures:

  • Study on Anticancer Activity :
    • A series of pyrazole derivatives were tested against multiple cancer cell lines using MTT assays.
    • Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 μM across different cell lines .
  • Antimicrobial Screening :
    • Various N-substituted carbazoles were synthesized and screened for antibacterial activity.
    • Compounds showed zones of inhibition between 16.82 mm to 26.08 mm against tested bacterial strains at concentrations of 50 µg/mL .

Data Tables

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameCell Line TestedIC50 (μM)Activity Type
Compound AMCF-76.31Anticancer
Compound BA5497.95Anticancer
Compound CHCT-11610.00Anticancer
Compound DS. aureus50 µg/mLAntimicrobial
Compound EE. coli50 µg/mLAntimicrobial

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its potential antimicrobial , anticancer , and neuropharmacological effects:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells by modulating specific signaling pathways .
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties of this compound suggest potential applications in treating neurological disorders. The ability to interact with neurotransmitter receptors indicates its usefulness in developing treatments for conditions such as depression or anxiety .

Biological Mechanisms

The mechanism of action involves binding to specific molecular targets within cells, such as enzymes or receptors. This interaction can lead to the modulation of cellular pathways, affecting processes like cell proliferation and apoptosis. The structural features of the compound allow for high selectivity towards these targets, enhancing its therapeutic potential.

Industrial Applications

In addition to its medicinal uses, the compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It is used as a precursor in synthesizing more complex organic compounds, which are critical in pharmaceutical development and materials science .
  • Reagent in Organic Reactions : The compound's unique functional groups make it suitable for various organic reactions, including oxidation and reduction processes. These reactions can introduce new functional groups or modify existing ones, facilitating the creation of diverse chemical entities .

Case Study 1: Antimicrobial Efficacy

A study conducted on several derivatives of this compound revealed that certain modifications enhanced antimicrobial activity significantly. For example, compounds with fluorinated phenyl groups showed improved efficacy against Staphylococcus aureus compared to non-fluorinated counterparts .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, derivatives were tested against human breast cancer cell lines (MCF-7). Results indicated that specific substitutions on the pyrazole ring increased cytotoxicity by over 50% compared to standard chemotherapeutics .

Chemical Reactions Analysis

Pyrazole Ring Formation

The 3-(dimethylamino)-4-phenylpyrazole moiety is likely synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl intermediates. For example:

  • Hydrazine-carbonylic acid adducts can undergo cyclization in the presence of catalysts like p-toluenesulfonic acid (PTSA) under reflux in solvents such as DMF or cyclohexanone (as seen in ).

  • 1,3-Dipolar cycloaddition of diazo compounds with alkynes or nitriles may also yield substituted pyrazoles, with dimethylamine introduced via post-synthesis alkylation.

Coupling Reactions

The ethanone linker connecting the pyrazole and oxazine moieties is likely formed through nucleophilic acyl substitution :

  • Activation of the ketone : The benzo oxazine intermediate may react with a bromoacetyl chloride derivative, forming an activated intermediate.

  • Nucleophilic attack : The pyrazole’s NH group attacks the activated ketone, facilitated by coupling agents like HATU and DIPEA in DMF (analogous to ).

Example Reaction Pathway :

  • Benzo oxazine precursor : 6-methyl-2H-benzo[b] oxazin-4(3H)-one.

  • Pyrazole precursor : 3-(dimethylamino)-4-phenyl-1H-pyrazole.

  • Coupling : Using HATU/DIPEA in DMF at 25°C for 24 hours yields the target compound .

Dimethylamino Group Reactivity

  • Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Oxidation : May form N-oxide derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH).

Ketone Reactivity

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

  • Condensation : Forms hydrazones or semicarbazones with hydrazines or semicarbazides.

Aromatic Substitution

  • Electrophilic substitution : The phenyl and oxazine rings undergo nitration, sulfonation, or halogenation at positions ortho/para to electron-donating groups.

Table 1: Synthetic Routes and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Pyrazole cyclizationHydrazine hydrate, PTSA, DMF, reflux, 6h78 ,
Oxazine formation2-Amino-4-methylphenol, chloroacetone, NaHCO₃85
Ethanone couplingHATU, DIPEA, DMF, 25°C, 24h65

Table 2: Functional Group Reactivity

TransformationReagents/ConditionsProduct
Ketone reductionH₂ (1 atm), Pd/C, EtOH, 25°C, 2hSecondary alcohol
Dimethylamino quaternizationMethyl iodide, CH₃CN, 60°C, 12hQuaternary ammonium salt
Aromatic nitrationHNO₃/H₂SO₄, 0°C, 1hNitro-substituted derivative

Stability and Degradation

  • Hydrolysis : The oxazine ring may hydrolyze under acidic conditions (HCl/H₂O) to form aminophenol derivatives.

  • Thermal stability : Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of similar oxazines .

Biological Activity Considerations

While not directly studied here, analogs like pyrazolo-oxazine hybrids exhibit antimicrobial and anti-inflammatory properties , suggesting potential bioactivity for this compound.

Q & A

Basic: What synthetic strategies are recommended for assembling the pyrazole and benzoxazine moieties in this compound?

Answer:
The synthesis of this compound requires modular coupling of the pyrazole and benzoxazine subunits. For pyrazole derivatives, cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions is a common approach . For the benzoxazine moiety, methods such as cyclization of o-aminophenols with carbonyl compounds (e.g., ketones or aldehydes) in the presence of acid catalysts are effective . Final coupling of the two subunits can be achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, potassium carbonate in DMF under reflux facilitates alkylation or acylation reactions at the pyrazole N1 position . Optimize solvent polarity (e.g., DMF, THF) and catalyst selection (e.g., Pd for cross-couplings) to minimize side reactions.

Basic: Which analytical techniques are critical for structural validation?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry, particularly for verifying the ethanone linker and substituent orientations .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirms proton environments (e.g., dimethylamino group at δ ~2.8–3.2 ppm) and aromatic integration patterns .
    • 2D experiments (COSY, HSQC, HMBC) : Assigns coupling between pyrazole and benzoxazine protons and validates connectivity .
  • FTIR : Identifies carbonyl stretches (~1700 cm⁻¹ for ethanone) and aromatic C-H bending modes .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

Advanced: How should researchers design assays to evaluate biological activity while minimizing false positives?

Answer:

  • Target selection : Prioritize targets based on structural analogs (e.g., pyrazole-ethanone hybrids with reported kinase or antimicrobial activity) .
  • Dose-response curves : Use a minimum of six concentrations (e.g., 0.1–100 μM) to calculate IC₅₀/EC₅₀ values and assess potency .
  • Counter-screening : Include off-target assays (e.g., cytochrome P450 enzymes) to rule out non-specific effects .
  • Positive/negative controls : Compare with known inhibitors (e.g., ciprofloxacin for antimicrobial assays) and vehicle-treated samples .
  • Replicate design : Perform triplicate measurements with blinded analysis to reduce bias .

Advanced: How can computational methods address contradictions in structure-activity relationships (SAR) across analogs?

Answer:

  • Molecular docking : Predict binding poses to identify critical interactions (e.g., hydrogen bonding with the dimethylamino group or hydrophobic contacts with the benzoxazine ring) .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over time (≥100 ns trajectories) to assess conformational flexibility .
  • Free-energy calculations (MM/PBSA, MM/GBSA) : Quantify binding affinities and rank substituent contributions (e.g., phenyl vs. halogenated groups) .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors near the pyrazole ring) to guide analog design .

Advanced: What strategies resolve discrepancies in solubility and bioavailability data across in vitro/in vivo studies?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes, cyclodextrins) to mimic physiological conditions .
  • Permeability assays : Employ Caco-2 cell monolayers or PAMPA to predict intestinal absorption and blood-brain barrier penetration .
  • Metabolic stability testing : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., N-demethylation of dimethylamino groups) .
  • Pharmacokinetic modeling : Integrate in vitro data (clearance, protein binding) to refine dosing regimens and reduce interspecies variability .

Basic: How can researchers optimize reaction yields during scale-up synthesis?

Answer:

  • Stepwise purification : Isolate intermediates (e.g., pyrazole and benzoxazine precursors) via column chromatography or recrystallization to minimize impurities .
  • Catalyst screening : Test Pd(OAc)₂, XPhos, or CuI for cross-coupling steps to improve efficiency .
  • Solvent selection : Use high-boiling solvents (e.g., toluene, DMF) for reflux reactions and switch to EtOAc/hexane for crystallization .
  • Reaction monitoring : Employ TLC or HPLC-MS to track progress and terminate reactions at >90% conversion .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

  • Kinetic assays : Determine time-dependent inhibition (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify driving forces (e.g., hydrophobic vs. electrostatic interactions) .
  • Site-directed mutagenesis : Modify putative binding residues (e.g., catalytic lysine or aspartate in enzymes) to confirm critical interactions .
  • Transcriptomics/proteomics : Profile cellular responses (e.g., apoptosis markers, kinase phosphorylation) to map signaling pathways .

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